molecular formula C25H23N3O4S2 B11642665 Prop-2-en-1-yl 6-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Prop-2-en-1-yl 6-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11642665
M. Wt: 493.6 g/mol
InChI Key: FQGJFZKEYRUQLC-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 6-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a thiophene moiety, and various functional groups such as cyano, acetyl, and sulfanyl groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 6-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde to form an intermediate chalcone. This intermediate is then reacted with thiourea to obtain a pyrimidine-thiol derivative. Subsequent reactions with hydrazine hydrate and other reagents lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can further improve the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 6-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The functional groups present in the compound can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

Prop-2-en-1-yl 6-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 6-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the thiophene moiety can interact with proteins involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 6-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is unique due to its combination of functional groups and heterocyclic structure. This uniqueness allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C25H23N3O4S2

Molecular Weight

493.6 g/mol

IUPAC Name

prop-2-enyl 6-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C25H23N3O4S2/c1-4-10-32-25(31)22-15(2)27-24(19(13-26)23(22)20-9-6-11-33-20)34-14-21(30)28-18-8-5-7-17(12-18)16(3)29/h4-9,11-12,23,27H,1,10,14H2,2-3H3,(H,28,30)

InChI Key

FQGJFZKEYRUQLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC(=C2)C(=O)C)C#N)C3=CC=CS3)C(=O)OCC=C

Origin of Product

United States

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